2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a piperidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium like NaOH-DMSO . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final assembly of the compound involves coupling the piperidine and oxadiazole intermediates with the pyridazinone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, particularly the oxadiazole and pyridazinone rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield different oxadiazole derivatives, while reduction can lead to the formation of hydroxylated or aminated products.
Scientific Research Applications
2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridazinone core contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioactivities, such as antimicrobial and anticancer properties.
Pyridazinone Derivatives: Compounds with a pyridazinone core are known for their therapeutic potential in treating cardiovascular and inflammatory diseases.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores: the oxadiazole, piperidine, and pyridazinone rings. This unique structure provides a versatile platform for developing new therapeutic agents with enhanced efficacy and selectivity.
Properties
IUPAC Name |
2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-20-18(26-22-14)13-23-11-9-16(10-12-23)24-19(25)8-7-17(21-24)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEDMUMHBRZPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.